REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[C:6]([OH:9])(=[O:8])[CH3:7].[Cl:10]OC(C)(C)C>O>[C:6]([O:9][C:3]([CH3:4])([CH:2]=[CH2:1])[CH2:5][Cl:10])(=[O:8])[CH3:7]
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
With stirring under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 10°-15° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was continuously stirred as it
|
Type
|
CUSTOM
|
Details
|
disapperared from the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (300 ml×2)
|
Type
|
WASH
|
Details
|
After the organic layer was washed with an aqueous solution saturated with sodium hydrogencarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water and dried
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
obtaining an oily residue
|
Type
|
DISTILLATION
|
Details
|
This residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(CCl)(C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |